2,3-Dimethylnaphthalene
Description
Significance in Polycyclic Aromatic Hydrocarbon Studies
2,3-Dimethylnaphthalene (2,3-DMN) is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of compounds that are of great environmental and toxicological concern. acs.orgtandfonline.com PAHs are often found as complex mixtures in the environment, originating from sources like coal tar and petroleum. acs.orggoogle.com The study of individual isomers like 2,3-DMN is crucial for understanding the behavior, fate, and risk associated with PAH contamination. acs.org Its presence and concentration in environmental samples can offer insights into the source and thermal history of organic matter. nih.gov Furthermore, as a derivative of naphthalene (B1677914), it is part of the broader scientific discussion on PAHs and their environmental impact. solubilityofthings.com
Overview of Academic Research Trajectories
Academic research on this compound has evolved from foundational synthesis and characterization to more specialized applications. Early studies focused on its synthesis and its role as a feedstock for producing other chemicals, such as naphthalene dicarboxylic acids. google.com Over time, research has expanded into its spectroscopic properties, with detailed analyses of its vibrational structure using techniques like FTIR and FT Raman spectroscopy. researchgate.net More recent research has delved into its significance in environmental science, where it is used as a biomarker in geochemical studies to assess the maturity and origin of organic matter in sediments and petroleum. ej-geo.orgscielo.org.co Concurrently, its application in materials science has emerged as a new frontier, with studies exploring its use in creating novel materials with specific magnetic and optical properties. mdpi.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylnaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUMAYGTYQSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060383 | |
| Record name | 2,3-Dimethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
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Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dimethylnaphthalene | |
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CAS No. |
581-40-8 | |
| Record name | 2,3-Dimethylnaphthalene | |
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| Record name | 2,3-Dimethylnaphthalene | |
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| Record name | 2,3-DIMETHYLNAPHTHALENE | |
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| Record name | 2,3-Dimethylnaphthalene | |
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| Record name | 2,3-dimethylnaphthalene | |
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| Record name | 2,3-DIMETHYLNAPHTHALENE | |
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Synthetic Methodologies for 2,3 Dimethylnaphthalene
Historical and Foundational Synthesis Approaches
Early methods for synthesizing 2,3-dimethylnaphthalene were often multi-step processes that provided fundamental frameworks for naphthalene (B1677914) ring construction. These routes include pathways starting from naphthalene itself and classic cycloaddition reactions.
Naphthalene Hydrogenation and Oxidation Pathways
One foundational route to dimethylnaphthalenes involves the chemical modification of naphthalene. biosynth.com This can be achieved through processes such as hydrogenation and oxidation. biosynth.com A common multi-step synthesis begins with the formation of an alkenylbenzene, which is then cyclized to produce a dimethyltetralin intermediate. For instance, 5-phenyl-hex-2-ene can be cyclized to 1,4-dimethyltetralin. googleapis.com This saturated intermediate is subsequently dehydrogenated to yield the corresponding dimethylnaphthalene. googleapis.comgoogle.com In this specific pathway, 1,4-dimethylnaphthalene (B47064) is formed, which can then be isomerized to produce a mixture of isomers, including this compound. googleapis.com The various DMN isomers are often grouped into triads based on how they interconvert during isomerization; this compound belongs to the "1,4-triad" along with 1,3-DMN and 1,4-DMN. nacatsoc.org
The final step in creating the desired end-product from the direct precursor, this compound, often involves oxidation. For example, this compound can be oxidized using sodium dichromate in water at high temperatures and pressures to produce 2,3-naphthalenedicarboxylic acid with high yields. orgsyn.org
Preparation from 1,3-Butadiene (B125203) and 2,3-Dimethylquinone
A classic and direct approach to building the substituted naphthalene core involves the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. sigmaaldrich.com One of the earliest methods for creating the this compound skeleton utilizes a cycloaddition between a diene and a dienophile. arkat-usa.org Specifically, 2,3-dimethyl-1,3-butadiene (B165502) can serve as the diene, reacting with a suitable quinone as the dienophile. arkat-usa.orgrsc.org
One well-documented historical synthesis involves the reaction of 2,3-dimethyl-1,3-butadiene with p-benzoquinone. arkat-usa.org This initial [4+2] cycloaddition is followed by an oxidation or dehydrogenation step to aromatize the newly formed ring, yielding the naphthalene structure. arkat-usa.orgorgsyn.org A similar pathway involves the reaction of 1,3-butadiene with 2,3-dimethylquinone to form the desired adduct. arkat-usa.org These foundational methods, while historically significant, often involve multiple steps and sometimes result in low yields. arkat-usa.org For instance, a three-step sequence starting with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and p-benzoquinone, followed by acetylation and oxidation with chromium trioxide, was reported to have an extremely low yield. arkat-usa.org
Advanced and High-Yield Synthetic Routes
To overcome the limitations of historical methods, modern organic synthesis has focused on developing more efficient, high-yield, and atom-economical routes. One-pot reactions are particularly valuable in this context.
One-Pot Synthesis via 2,3-Dimethylmaleic Anhydride (B1165640) and 1,4-Dimethoxybenzene (B90301)
A more recent and efficient method for generating a this compound derivative is a one-pot synthesis that utilizes commercially available and inexpensive chemicals. arkat-usa.org This procedure involves a double Friedel-Crafts acylation reaction between 1,4-dimethoxybenzene and 2,3-dimethylmaleic anhydride. arkat-usa.org
The reaction is conducted in the presence of a molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) which acts as the catalyst and reaction medium. The mixture is heated to high temperatures, typically around 180-200°C. arkat-usa.org This process yields 5,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione, a key derivative, in a reported isolated yield of 37%. arkat-usa.org The primary advantage of this route is the direct construction of the functionalized naphthalene core in a single step from simple precursors. arkat-usa.org
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Temperature | Reaction Time | Product | Isolated Yield |
|---|---|---|---|---|---|---|
| 1,4-Dimethoxybenzene | 2,3-Dimethylmaleic Anhydride | Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl) | 180-200°C | 5 minutes at 200°C | 5,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione | 37% |
Catalytic Strategies in Dimethylnaphthalene Synthesis
Catalysis is central to the modern synthesis of dimethylnaphthalenes, offering pathways to control selectivity and improve efficiency. While much research has focused on the industrially important 2,6-DMN, these catalytic systems often produce a mixture of isomers, including 2,3-DMN.
Shape-selective catalysis using zeolites is a prominent strategy. The methylation of naphthalene or 2-methylnaphthalene (B46627) with methanol (B129727) over various zeolite catalysts, such as ZSM-5, SAPO-11, and Beta zeolites, has been extensively studied. d-nb.infod-nb.inforsc.orgresearchgate.net These reactions typically occur in a fixed-bed reactor at high temperatures (e.g., 400–500 °C). d-nb.info The product stream is a complex mixture of DMN isomers, and the selectivity depends heavily on the pore structure and acidity of the zeolite catalyst. rsc.orgresearchgate.net For example, in the methylation of 2-methylnaphthalene over a Beta zeolite catalyst, 2,3-DMN was identified as one of the isomers in the product stream, alongside 2,6-DMN, 2,7-DMN, 1,3-DMN, and 1,2-DMN. d-nb.info
| Reactants | Catalyst Type | Key Isomers Produced | Reference |
|---|---|---|---|
| Naphthalene, Methanol | ZSM-5, SAPO-11 | 2,6-DMN, 2,7-DMN, other DMN isomers | rsc.orgresearchgate.net |
| 2-Methylnaphthalene, Methanol | Beta Zeolite (unmodified and Zr-modified) | 2,6-DMN, 2,7-DMN, 1,3-DMN, 1,2-DMN, 2,3-DMN | d-nb.info |
Transition metal catalysis, particularly with palladium and nickel, offers another powerful set of tools. Palladium-catalyzed reactions, such as the direct ring construction from amides and alkynes, provide chemo- and regioselective routes to highly substituted naphthalenes under mild conditions. rsc.org Nickel-catalyzed coupling reactions of aryl O-carbamates with Grignard reagents are also effective for creating C-C bonds to form alkyl-substituted naphthalenes. orgsyn.org For instance, 1,4-dihalonaphthalene can react with a methyl magnesium halide Grignard reagent in the presence of a nickel-phosphine complex to produce 1,4-dimethylnaphthalene, which as noted, can be isomerized to 2,3-DMN. google.com These methods represent the forefront of catalytic strategies for accessing specific naphthalene isomers.
Reactivity and Transformation Studies of 2,3 Dimethylnaphthalene
Ozonization and Ozonolysis Reactions
The reaction of 2,3-dimethylnaphthalene with ozone has been a subject of detailed investigation to understand the reactivity of the naphthalene (B1677914) ring system. These studies have provided insights into the formation of ozone adducts, the resulting degradation products, and the underlying reaction mechanisms.
Kinetic studies reveal that the ozonization of this compound involves the rapid uptake of two molecules of ozone. researchgate.netresearchgate.netresearchgate.net This initial fast reaction leads to the formation of a diozonide. researchgate.netresearchgate.netresearchgate.net Following the rapid initial phase, the formed diozonide continues to react with ozone, but at a much slower rate. researchgate.netresearchgate.netresearchgate.net The reaction is proposed to proceed via an electrophilic mechanism, and the presence of Lewis acids like aluminum chloride and ferric chloride can catalyze the reaction. researchgate.netresearchgate.net
The ozonolysis of this compound results in the formation of two isomeric diozonides. researchgate.netresearchgate.netresearchgate.net The primary product is the diozonide where the ozone groups are attached to the methylated six-membered ring. researchgate.netresearchgate.netresearchgate.net A secondary, by-product diozonide is also formed, which has the ozone groups on the non-methylated ring. researchgate.netresearchgate.netresearchgate.net
Subsequent decomposition of these ozonides, a process known as ozonolysis, yields a variety of degradation products. The primary aliphatic products identified are glyoxal, methylglyoxal (B44143), and dimethylglyoxal. researchgate.netresearchgate.net The relative amounts of these have been determined, with the molecular ratio of dimethylglyoxal to methylglyoxal being approximately 1:0.1. researchgate.net Studies conducted in different solvents have shown that the product distribution can vary. In aqueous solutions, ozonolysis tends to exclusively produce aldehydes and ketones. iastate.eduosti.gov In contrast, reactions in organic solvents like n-hexane and methanol (B129727) also yield significant amounts of carboxylic acids in addition to aldehydes and ketones. iastate.edu Notably, ozonolysis in water has been observed to produce a higher proportion of mono-ozonolysis products, which were not anticipated based on earlier studies. iastate.edu
Table 1: Degradation Products from Ozonolysis of this compound
| Product | Solvent | Reference |
|---|---|---|
| Glyoxal | Not specified | researchgate.netresearchgate.net |
| Methylglyoxal | Not specified | researchgate.netresearchgate.net |
| Dimethylglyoxal | Not specified | researchgate.netresearchgate.net |
| Aldehydes and Ketones | Aqueous | iastate.eduosti.gov |
| Carboxylic Acids | n-Hexane, Methanol | iastate.edu |
| Mono-ozonolysis products | Aqueous | iastate.edu |
Based on theoretical considerations and the kinetic data, a reaction mechanism has been proposed. researchgate.netresearchgate.net The initial step involves the addition of the first ozone molecule to an α-β bond of the naphthalene ring system. researchgate.netresearchgate.net This is consistent with the general mechanism of ozone addition to aromatic compounds. researchgate.net The experimental findings from the ozonolysis of this compound support the idea that the molecule can react according to its three mesomeric forms, rather than a fixed, symmetrical structure. researchgate.net This challenges earlier assumptions that the double and single bonds in the naphthalene system are static. researchgate.net The formation of the observed degradation products, including both aliphatic and aromatic compounds, can be explained by the proposed reaction mechanism. researchgate.netresearchgate.net
Atmospheric Degradation Chemistry
In the atmosphere, this compound is primarily degraded through gas-phase reactions with hydroxyl (OH) radicals and, to a lesser extent, nitrate (B79036) (NO3) radicals. osti.govacs.org These reactions are significant pathways for the removal of this compound from the atmosphere.
The reaction with OH radicals is a major atmospheric degradation pathway for this compound, especially during daylight hours. osti.govacs.org The rate constant for the gas-phase reaction of this compound with OH radicals has been measured using relative rate methods. osti.gov Theoretical studies on the similar compound 2,7-dimethylnaphthalene (B47183) suggest that the reaction is mainly initiated by the addition of the OH radical to the aromatic ring, forming a radical adduct. nih.govacs.org This adduct can then react with molecular oxygen through various pathways, including direct hydrogen abstraction or O2 addition, leading to the formation of various oxidation products. nih.govacs.org For 2,7-dimethylnaphthalene, the initial OH addition to the C1 position is the predominant pathway. nih.govacs.org
Table 2: Rate Constants for the Gas-Phase Reaction of this compound with Various Radicals
| Reactant Radical | Rate Constant (k) | Temperature (K) | Technique | Reference |
|---|---|---|---|---|
| OH | 5.96 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | Relative Rate | osti.gov |
| NO₃ | 1.55 x 10⁻²⁷ cm⁶ molecule⁻² s⁻¹ | 298 | Relative Rate | nist.gov |
| NO₃ | Relative reaction rate to Naphthalene: 2.11 ± 0.30 | 273 | Relative Rate | kyoto-u.ac.jp |
During the nighttime, the reaction with nitrate (NO3) radicals becomes a more significant degradation pathway for this compound. acs.org The rate constant for this reaction has also been determined. nist.gov The reaction mechanism involves the addition of the NO3 radical to the aromatic ring. nist.gov Studies investigating the formation of nitrated products from the reaction of dimethylnaphthalenes with NO3 radicals have been conducted to understand the atmospheric formation of these potentially harmful compounds. acs.org These reactions are considered a source of alkylnitronaphthalenes found in ambient air. acs.org
Determination of Reaction Rate Constants and Comparative Reactivity
The atmospheric fate of this compound is largely determined by its reactions with key atmospheric oxidants. The rate constants for these reactions provide a quantitative measure of its atmospheric lifetime and reactivity relative to other polycyclic aromatic hydrocarbons (PAHs).
Gas-phase reactions with the hydroxyl (OH) radical are a primary degradation pathway for this compound. osti.govacs.org Studies using relative rate methods at 298 ± 2 K and atmospheric pressure have determined the rate constant for the reaction of OH radicals with this compound. acs.org When compared to other dimethylnaphthalene (DMN) isomers, 2,3-DMN exhibits a reactivity that is broadly similar to many of its isomers, all of which react more rapidly with OH radicals than naphthalene itself. acs.orgjmaterenvironsci.comcopernicus.org The DMN isomers are generally the most reactive among the C1- and C2-alkylnaphthalenes, leading to shorter atmospheric lifetimes. jmaterenvironsci.comcopernicus.org For instance, the calculated atmospheric lifetime of DMN isomers reacting with OH radicals is estimated to be between 1.9 and 2.4 hours. jmaterenvironsci.comcopernicus.org
The nitrate radical (NO3) is another significant oxidant, particularly during nighttime. osti.gov The reaction of this compound with NO3 radicals also contributes to its atmospheric degradation. osti.gov The rate constant for the gas-phase reaction of this compound with NO3 radicals has been measured. osti.gov In a comparative study in the liquid phase, this compound was found to be more reactive than naphthalene towards NO3 radicals.
Reactions with ozone (O3) are generally considered to be of lesser importance for the atmospheric degradation of gas-phase PAHs compared to reactions with OH and NO3 radicals. nih.gov However, studies on the ozonolysis of this compound indicate that it does react with ozone, taking up two molecules of ozone relatively quickly. researchgate.net
The following table summarizes the experimentally determined rate constants for the reaction of this compound with major atmospheric oxidants.
Table 1: Reaction Rate Constants of this compound with Atmospheric Oxidants
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| OH Radical | (6.15 ± 0.47) x 10⁻¹¹ | 298 ± 2 | acs.org |
| NO₃ Radical | (1.52 ± 0.05) x 10⁻¹² | 298 ± 2 | osti.gov |
| Ozone (O₃) | < 4 x 10⁻¹⁹ | 296 ± 2 | nih.gov |
Formation of Atmospheric Reaction Byproducts
The atmospheric reactions of this compound with oxidants such as hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3) lead to the formation of a variety of transformation products. osti.govresearchgate.netoup.com
The photooxidation of this compound, initiated by OH radicals, is a significant source of secondary organic aerosol (SOA). ucr.edu The oxidation process can lead to both ring-opening and ring-retaining products. While detailed product identification for this compound is limited, studies on related dimethylnaphthalenes, such as 2,7-dimethylnaphthalene, suggest that the atmospheric oxidation mechanism involves the formation of radical adducts which can then undergo a series of reactions. nih.gov These reactions can include intramolecular hydrogen shifts, which are responsible for the formation of dicarbonyl compounds. nih.gov For other naphthalenes, identified products from OH-initiated reactions include hydroxy derivatives and quinones. oup.com The oxidation of this compound with hydrogen peroxide in the presence of a palladium catalyst has been shown to yield 2,3-dimethyl-1,4-naphthoquinone. oup.com
The reaction of this compound with nitrate radicals is expected to produce nitrated derivatives. osti.gov For instance, atmospheric reactions of other PAHs with NO3 radicals in the presence of NOx are known to form nitro-PAHs. nih.gov
Ozonolysis of this compound results in the cleavage of the aromatic rings and the formation of smaller, oxygenated compounds. researchgate.net Experimental studies have identified several key byproducts from this reaction. The primary ozonolysis products are dicarbonyls, including glyoxal, methylglyoxal, and dimethylglyoxal. researchgate.net The formation of these products indicates that ozone attacks both the substituted and unsubstituted rings of the this compound molecule. researchgate.net The reaction proceeds through the formation of two isomeric diozonides. researchgate.net
The table below lists some of the identified atmospheric reaction byproducts of this compound.
Table 2: Identified Atmospheric Reaction Byproducts of this compound
| Reaction | Byproduct | Reference |
|---|---|---|
| Ozonolysis | Glyoxal | researchgate.net |
| Ozonolysis | Methylglyoxal | researchgate.net |
| Ozonolysis | Dimethylglyoxal | researchgate.net |
| Oxidation | 2,3-Dimethyl-1,4-naphthoquinone | oup.com |
Nitration Reactions and Derivative Formation
Synthesis of Polynitro-2,3-Dimethylnaphthalene Derivatives
The nitration of this compound can yield a variety of mono- and polynitro derivatives, depending on the reaction conditions. kingston.ac.uk The synthesis of these compounds has been explored using different nitrating agents.
Nitration of this compound can lead to the formation of several dinitro and trinitro isomers. kingston.ac.uk For example, the nitration of 1-nitro-2,3-dimethylnaphthalene with nitric acid in acetic anhydride (B1165640) yields a mixture of 1,5-dinitro-2,3-dimethylnaphthalene, 1,8-dinitro-2,3-dimethylnaphthalene, and 1,4-dinitro-2,3-dimethylnaphthalene in roughly equal proportions. kingston.ac.uk Further nitration of these dinitro compounds with nitric acid in sulfuric acid leads to the formation of 1,4,5-trinitro-2,3-dimethylnaphthalene as the primary trinitro product. kingston.ac.uk
Photochemical nitration of this compound using tetranitromethane has also been investigated. researchgate.net This reaction yields not only substitution products like 2,3-dimethyl-1-nitronaphthalene (B1604599) and 2,3-dimethyl-5-nitronaphthalene but also a series of adducts. researchgate.net The formation of these adducts involves the reaction of the this compound radical cation with the trinitromethanide ion. researchgate.net
The following table summarizes some of the synthesized polynitro-2,3-dimethylnaphthalene derivatives and their precursors.
Table 3: Synthesis of Polynitro-2,3-Dimethylnaphthalene Derivatives
| Precursor | Nitrating Agent/Conditions | Product(s) | Reference |
|---|---|---|---|
| 1-Nitro-2,3-dimethylnaphthalene | Nitric acid/Acetic anhydride | 1,5-Dinitro-2,3-dimethylnaphthalene, 1,8-Dinitro-2,3-dimethylnaphthalene, 1,4-Dinitro-2,3-dimethylnaphthalene | kingston.ac.uk |
| 1,5-Dinitro-2,3-dimethylnaphthalene | Nitric acid/Sulfuric acid | 1,4,5-Trinitro-2,3-dimethylnaphthalene | kingston.ac.uk |
| 1,8-Dinitro-2,3-dimethylnaphthalene | Nitric acid/Sulfuric acid | 1,4,5-Trinitro-2,3-dimethylnaphthalene | kingston.ac.uk |
| 1,4-Dinitro-2,3-dimethylnaphthalene | Nitric acid/Sulfuric acid | 1,4,5-Trinitro-2,3-dimethylnaphthalene | kingston.ac.uk |
| This compound | Photolysis with tetranitromethane | 2,3-Dimethyl-1-nitronaphthalene, 2,3-Dimethyl-5-nitronaphthalene, various adducts | researchgate.net |
Kinetic Studies of Nitration Processes
The kinetics of the nitration of this compound and its nitro derivatives have been studied to understand the reactivity and the directing effects of the substituent groups. kingston.ac.uk The rates of nitration are influenced by the nature of the nitrating agent and the solvent system used. kingston.ac.uk
Studies on the competitive nitration of mononitro-dimethylnaphthalenes have provided insights into their relative reactivities. kingston.ac.uk For instance, the nitration of 1-nitro-2,3-dimethylnaphthalene and 5-nitro-2,3-dimethylnaphthalene has been compared to the nitration of naphthalene using fuming nitric acid in acetic anhydride. kingston.ac.uk These studies reveal the deactivating effect of the existing nitro group and the activating influence of the methyl groups on the rate of further nitration. kingston.ac.uk The relative rates of nitration provide a quantitative measure of these electronic effects. kingston.ac.uk
The kinetics of nitration of aromatic compounds, in general, can be complex and depend on the specific reaction conditions. kingston.ac.uk For example, the nitration of aromatic compounds with nitric acid in acetic anhydride has been shown to follow different kinetic orders depending on the substrate and the concentrations of the reactants. kingston.ac.uk
The table below presents the relative rates of nitration for mononitro derivatives of this compound compared to naphthalene.
Table 4: Relative Rates of Nitration of Mononitro-2,3-dimethylnaphthalenes
| Compound | Relative Rate (krel to Naphthalene) | Nitrating Medium | Reference |
|---|---|---|---|
| 1-Nitro-2,3-dimethylnaphthalene | 0.70 | Fuming nitric acid/Acetic anhydride | kingston.ac.uk |
| 5-Nitro-2,3-dimethylnaphthalene | 0.86 | Fuming nitric acid/Acetic anhydride | kingston.ac.uk |
Correlation of Nitration Rates with Theoretical Reactivity Indices (HMO Calculations)
The regioselectivity and rates of nitration of this compound and its derivatives have been correlated with theoretical reactivity indices derived from Hückel Molecular Orbital (HMO) calculations. kingston.ac.uk These calculations provide a theoretical framework for understanding and predicting the positions of electrophilic attack.
Reactivity indices such as electron density (Er), superdelocalizability (Sr), and localization energy (Lr) are calculated for the different carbon positions in the naphthalene ring system. kingston.ac.uk These indices are then compared with experimentally determined partial rate factors (PRFs) for nitration at those positions. kingston.ac.uk A good correlation between the theoretical indices and the experimental results supports the validity of the theoretical models in predicting the reactivity of these aromatic compounds. kingston.ac.uk
For example, in the nitration of 1-nitro-2,3-dimethylnaphthalene, the experimental results show that the 4-position is the most favored site for further nitration. kingston.ac.uk This experimental finding is in agreement with the predictions based on both "static" (electron density) and "dynamic" (localization energy) reactivity indices calculated using HMO theory. kingston.ac.uk Similarly, for the nitration of dinitro- and trinitro-2,3-dimethylnaphthalenes, HMO calculations have been used to rationalize the observed product distributions. kingston.ac.uk
The following table shows a comparison of partial rate factors and theoretical reactivity indices for the nitration of a trinitro-2,3-dimethylnaphthalene derivative.
Table 5: Partial Rate Factors and Reactivity Indices for the Nitration of 1,4,5-Trinitro-2,3-dimethylnaphthalene
| Position of Substitution | Partial Rate Factor (PRF) | Static Index (Er) | Dynamic Index (Lr) |
|---|---|---|---|
| 6 | - | 0.999 | 2.441 |
| 7 | - | 1.002 | 2.457 |
| 8 | - | 1.008 | 2.385 |
Data from a study on the nitration of various nitro-dimethylnaphthalenes. The PRF values were not explicitly provided for this specific compound in the reference, but the theoretical indices predict the most likely site of further substitution. kingston.ac.uk
Nucleophilic Aromatic Substitution on Derivatives
Derivatives of this compound, particularly those bearing strongly electron-withdrawing groups like the nitro group, can undergo nucleophilic aromatic substitution (SNAr). kingston.ac.ukmasterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of nitro groups is crucial as they activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comgovtpgcdatia.ac.in
The position of the nitro groups relative to the leaving group is a key factor in determining the feasibility and rate of the substitution. masterorganicchemistry.com Electron-withdrawing groups in the ortho and para positions to the leaving group provide the necessary stabilization for the intermediate carbanion through resonance. masterorganicchemistry.com
While specific studies on nucleophilic aromatic substitution on a wide range of nitro-2,3-dimethylnaphthalene derivatives are not extensively documented in the provided search results, the general principles of SNAr on nitroaromatics are well-established. masterorganicchemistry.comgovtpgcdatia.ac.in One specific example found is the reaction of 1,6,8-trinitro-2,3-dimethylnaphthalene with methoxide (B1231860) ion. kingston.ac.uk In this reaction, the methoxide ion acts as the nucleophile, and the reaction proceeds to form a Meisenheimer complex. kingston.ac.uk The formation of such complexes is a characteristic feature of nucleophilic aromatic substitution on highly nitrated aromatic compounds. kingston.ac.uk
The general mechanism for nucleophilic aromatic substitution on a nitro-substituted aromatic halide is depicted below, which involves the formation of a resonance-stabilized Meisenheimer complex.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.
This reactivity opens up pathways for the further functionalization of polynitro-2,3-dimethylnaphthalene derivatives, allowing for the introduction of various nucleophiles onto the aromatic core.
Reactions with Methoxide and Sulphite Ions
Studies have explored the reactions of polynitro-2,3-dimethylnaphthalenes with potent nucleophiles such as the methoxide ion (CH₃O⁻) and the sulphite ion (SO₃²⁻). kingston.ac.ukcore.ac.uk These electron-rich species readily attack the electron-deficient aromatic ring system of the nitrated naphthalene derivatives. The reactions result in the formation of adducts, demonstrating the susceptibility of the activated aromatic core to nucleophilic addition. kingston.ac.uk In several instances, these reactions have led to the successful isolation of solid products. kingston.ac.uk
Characterization of Meisenheimer Complexes
The adducts formed from the reaction of polynitro-2,3-dimethylnaphthalenes with nucleophiles like methoxide and sulphite ions are known as Meisenheimer complexes. kingston.ac.ukcore.ac.uk A Meisenheimer complex is a 1:1 reaction adduct formed between an arene bearing electron-withdrawing groups and a nucleophile. wikipedia.orgscribd.com These structures serve as key reactive intermediates in nucleophilic aromatic substitution reactions. wikipedia.orgscribd.com The characterization of the Meisenheimer complexes derived from polynitro-2,3-dimethylnaphthalene has been successfully carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information about these transient or stable species. kingston.ac.ukcore.ac.uk
Catalytic Hydrogenation and Conversions
The catalytic hydrogenation of this compound has been investigated to understand its conversion into other valuable chemical products.
Studies with Ph-Co-Mo and Met-Co-Mo Catalysts
Research has been conducted on the conversion of this compound using cobalt-molybdenum (Co-Mo) based catalysts. researchgate.net Specifically, two types of catalysts, distinguished by their sulfonium (B1226848) cation composition—Ph-Co-Mo and Met-Co-Mo—have been compared. researchgate.net The study aimed to determine the activity of these sulfide (B99878) catalysts, synthesized in situ, in the hydrogenation of various substituted naphthalenes, including this compound. researchgate.net
Influence of Catalyst Composition on Hydrogenation Activity
The composition of the catalyst precursor significantly impacts the resulting hydrogenation activity. researchgate.net It was observed that the Ph-Co-Mo catalyst exhibited substantially higher activity in the conversion of this compound compared to the Met-Co-Mo catalyst. researchgate.net This difference in activity is attributed to how the sulfonium cation composition affects the morphology of the sulfide particles and the resulting catalyst phases. researchgate.net
Table 1: Conversion of this compound with Different Catalysts This table presents the percentage conversion of this compound when subjected to hydrogenation in the presence of Ph-Co-Mo and Met-Co-Mo catalysts, based on available research data.
| Catalyst | Conversion of this compound (%) |
|---|---|
| Ph-Co-Mo | ~55% |
| Met-Co-Mo | ~15% |
Source: researchgate.net
Charge-Transfer Complex Formation
This compound and its derivatives can participate in the formation of charge-transfer (CT) complexes, which arise from the interaction between an electron donor and an electron acceptor molecule. wikipedia.org
Interactions with Lewis Bases and Electron Acceptors
This compound acts as an electron donor (Lewis base) in its interactions with various electron acceptors (Lewis acids). researchgate.net Studies have shown that it forms charge-transfer complexes with di- and tri-nitrobenzenes, which are strong electron acceptors. researchgate.net These interactions result in the formation of 1:1 type CT complexes. researchgate.net Furthermore, investigations have been carried out on the CT complexes formed between polynitro-2,3-dimethylnaphthalenes and weak Lewis bases like benzene. kingston.ac.uk The association constants for the formation of these complexes have been determined, quantifying the strength of the donor-acceptor interaction. kingston.ac.uk
Table 2: Summary of Charge-Transfer Interactions This table summarizes the observed charge-transfer complex formation involving this compound and its derivatives with various partners.
| Electron Donor | Electron Acceptor / Lewis Base | Complex Type |
|---|---|---|
| This compound | Tri-nitrobenzenes, Di-nitrobenzenes | 1:1 Charge-Transfer Complex |
| Polynitro-2,3-dimethylnaphthalenes | Benzene | Charge-Transfer Complex |
Source: kingston.ac.ukresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methoxide ion |
| Sulphite ion |
| Meisenheimer Complex |
| Ph-Co-Mo catalyst |
| Met-Co-Mo catalyst |
| Lewis Base |
| Lewis Acid |
| Electron Acceptor |
| Electron Donor |
| Polynitro-2,3-dimethylnaphthalenes |
| Tri-nitrobenzenes |
| Di-nitrobenzenes |
| Benzene |
| Cobalt |
Spectroscopic Determination of Association Constants
The formation of charge-transfer (CT) complexes between electron donors and acceptors can be effectively studied using spectroscopic methods. For this compound, its interaction as an electron donor with various electron acceptors has been quantified by determining their association constants (K). These constants provide a measure of the equilibrium between the free donor and acceptor molecules and the resulting complex.
One common electron acceptor used in these studies is tetracyanoethylene (B109619) (TCNE). The interaction of this compound with TCNE in solvents like dichloromethane (B109758) results in the formation of a CT complex, which exhibits characteristic absorption bands in the visible spectrum. datapdf.com The association constant for this complex can be determined from spectroscopic data. datapdf.com
Similarly, studies have been conducted with other acceptors like pyromellitic acid dianhydride (pmda). These complexes often exhibit a 1:1 stoichiometry. nih.govnih.govresearchgate.net The formation of these complexes is driven by the transfer of electron density from the electron-rich aromatic system of this compound to the electron-poor acceptor molecule. nih.govresearchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used to determine association constants for these weak molecular complexes. kingston.ac.ukacs.org By monitoring the chemical shift changes of the protons of the donor or acceptor upon complexation, the equilibrium constant for the formation of the CT complex can be calculated. kingston.ac.uk
The spectrophotometric and thermodynamic properties of charge-transfer complexes of various substituted methylnaphthalenes, including this compound, with tetracyanoethylene have been investigated in carbon tetrachloride. researchgate.net These studies reveal that the spectral characteristics and formation constants of the complexes are significantly influenced by the positions of the methyl groups on the naphthalene ring. researchgate.net
Below is an interactive data table summarizing the association constants (K) for this compound with different electron acceptors.
| Electron Donor | Electron Acceptor | Solvent | Association Constant (K) | Method |
| This compound | Tetracyanoethylene | Dichloromethane | Data not specified | UV-Vis Spectroscopy |
| This compound | Pyromellitic Dianhydride | Data not specified | Data not specified | Not specified |
| This compound | Tetracyanoethylene | Carbon Tetrachloride | Data not specified | UV-Vis Spectroscopy |
Note: Specific values for the association constants were not available in the searched literature.
Comparative Electron-Acceptor Properties of Derivatives
The electron-acceptor properties of various compounds can be compared by studying their interactions with a common electron donor. In the context of this compound and its derivatives, research has focused on how structural modifications, particularly the introduction of nitro groups, alter their ability to accept electrons.
Studies involving polynitro-2,3-dimethylnaphthalenes have shown that they can act as electron acceptors. kingston.ac.uk The electron-acceptor strength of these derivatives has been compared to that of polynitro-1,5-dimethylnaphthalenes. kingston.ac.uk By determining the association constants for the formation of charge-transfer complexes with a common electron donor like benzene, it has been demonstrated that polynitro-1,5-dimethylnaphthalenes are stronger electron-acceptors than polynitro-2,3-dimethylnaphthalenes. kingston.ac.ukcore.ac.uk This difference in electron-acceptor strength is attributed to the positions of the nitro groups on the naphthalene core.
The electron donor-electron acceptor interactions between benzene-d6 (B120219) (acting as a Lewis base) and polynitroaromatic compounds, including 1,4,5,7-tetranitro-2,3-dimethylnaphthalene, have been investigated using NMR spectroscopy. kingston.ac.uk These studies provide insight into the relative electron-acceptor strengths of these highly nitrated naphthalene derivatives.
Classic electron acceptor molecules often possess strongly polarizing groups. nih.govresearchgate.net For instance, pyromellitic acid dianhydride (pmda) is a common acceptor due to the electron-withdrawing nature of the oxygen atoms in its carboxylic acid dianhydride groups. nih.govresearchgate.net The interaction of such acceptors with a series of electron donors allows for a comparative assessment of the donors' electron-donating capabilities. Conversely, by using a standard donor like this compound, the relative strengths of different acceptors can be evaluated.
Structural Elucidation and Advanced Characterization Studies
Spectroscopic Investigations
Spectroscopy serves as a powerful tool for probing the intricate details of molecular structure and behavior. For 2,3-DMN, vibrational and nuclear magnetic resonance spectroscopy have been particularly instrumental in its characterization. researchgate.nettandfonline.com
Vibrational Spectroscopy (FTIR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, has been crucial in identifying and assigning the characteristic vibrational modes of 2,3-DMN. researchgate.netsigmaaldrich.com The FTIR and FT-Raman spectra of 2,3-DMN have been recorded over a wide spectral range, typically from 4000 to 100 cm⁻¹. researchgate.net These experimental spectra are often complemented by theoretical calculations, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT) methods, to achieve a more detailed and accurate assignment of the observed vibrational bands. researchgate.net
A combined experimental and theoretical approach has enabled a comprehensive interpretation of the infrared and Raman spectra of 2,3-DMN. researchgate.net The vibrational modes of pristine 2,3-DMN can be categorized into several regions, including the lattice region, C-C-C bending region, C-H bending region, and C-C stretching region. hpstar.ac.cnmdpi.com
Specific vibrational assignments for 2,3-DMN include:
Skeletal Deformation of Naphthalene (B1677914): A mode observed at 101 cm⁻¹ is associated with the skeletal deformation of the naphthalene core. hpstar.ac.cnmdpi.com
C-C-C Out-of-Plane Bending: Two modes at 417 cm⁻¹ and 451 cm⁻¹ correspond to the out-of-plane bending of the carbon-carbon-carbon bonds. hpstar.ac.cnmdpi.com
C-H Out-of-Plane Bending (Methyl Groups): Vibrations at 740 cm⁻¹ and 817 cm⁻¹ are attributed to the out-of-plane bending of the carbon-hydrogen bonds in the methyl groups. hpstar.ac.cnmdpi.com
In-Plane Bending: A mode at 1020 cm⁻¹ is assigned to in-plane bending. hpstar.ac.cnmdpi.com
C=C Stretching: Frequencies observed at 1386 cm⁻¹, 1471 cm⁻¹, and 1577 cm⁻¹ belong to the stretching of the carbon-carbon double bonds. hpstar.ac.cnmdpi.com
The substitution of methyl groups onto the naphthalene skeleton has a discernible effect on the vibrational spectra. researchgate.net For instance, the methyl torsion modes for 2,3-dimethylnaphthalene are found in the range of 150–200 cm⁻¹, with specific bands assigned at 172 cm⁻¹ and 228 cm⁻¹. acs.org
Table 1: Selected Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 101 | Skeletal deformation of naphthalene | hpstar.ac.cnmdpi.com |
| 417 | C-C-C out-of-plane bending | hpstar.ac.cnmdpi.com |
| 451 | C-C-C out-of-plane bending | hpstar.ac.cnmdpi.com |
| 740 | C-H out-of-plane bending (methyl groups) | hpstar.ac.cnmdpi.com |
| 817 | C-H out-of-plane bending (methyl groups) | hpstar.ac.cnmdpi.com |
| 1020 | In-plane bending | hpstar.ac.cnmdpi.com |
| 1386 | C=C stretching | hpstar.ac.cnmdpi.com |
| 1471 | C=C stretching | hpstar.ac.cnmdpi.com |
| 1577 | C=C stretching | hpstar.ac.cnmdpi.com |
| 172 | Methyl torsion | acs.org |
| 228 | Methyl torsion | acs.org |
Raman spectroscopy is a sensitive technique for investigating changes in the electronic structure of materials upon doping. In the case of 2,3-DMN, doping with potassium has been shown to induce significant alterations in its electronic properties. hpstar.ac.cnmdpi.com
Upon intercalation of potassium atoms into the 2,3-DMN crystal lattice, a transfer of potassium's 4s electrons to the organic molecules occurs. hpstar.ac.cnmdpi.com This charge transfer is evidenced by red shifts observed in the Raman spectra of the doped material. hpstar.ac.cn The altered electronic structure in potassium-doped 2,3-DMN gives rise to new magnetic properties, with the material exhibiting temperature-independent paramagnetism, a distinct change from the diamagnetism of the pristine compound. hpstar.ac.cnmdpi.com X-ray diffraction (XRD) and Raman measurements confirm that the potassium atoms are inserted into the organic molecules, forming a new stable structure. hpstar.ac.cnmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the local chemical environment and dynamics of atomic nuclei within a molecule. tandfonline.comresearchgate.net For 2,3-DMN, both ¹³C and deuteron (B1233211) NMR studies have been conducted to elucidate its structural and dynamic properties. tandfonline.comresearchgate.net
The magic-angle turning (MAT) experiment is a powerful solid-state NMR technique used to measure the principal values of ¹³C chemical shift tensors in powdered solids. researchgate.netsigmaaldrich.com This method has been successfully applied to this compound to determine these fundamental parameters, which provide detailed information about the electronic environment of the carbon atoms. researchgate.netcolab.ws
At room temperature, this compound crystallizes in a monoclinic space group, P2₁/a. tandfonline.com However, it exhibits orientational disorder. tandfonline.com Single-crystal deuteron NMR has been employed to characterize the nature and dynamics of this molecular disorder. tandfonline.com
These studies reveal that the disorder in 2,3-DMN is dynamic. tandfonline.com The deuteron NMR spectra are sensitive to molecular reorientations, such as flips and slips of the molecules within the crystal lattice. tandfonline.com By analyzing the exchange cross-peaks in 2D Zeeman order exchange spectra at different temperatures, the dynamics of these reorientational processes can be quantified. tandfonline.com For example, at a temperature of 330 K, the spectra indicate the presence of inter-columnar jumps of the molecules. tandfonline.com
NMR Characterization of Nitro and Meisenheimer Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. kingston.ac.uk In the study of nitro derivatives of this compound, NMR spectroscopy has been instrumental. kingston.ac.ukcore.ac.ukresearchgate.net For instance, the ¹H NMR spectrum of 2,3-dimethylnaphthazarin, a derivative, shows characteristic signals that confirm its structure. arkat-usa.org The disappearance of phenolic OH signals and the appearance of new signals corresponding to acetyl ester methyl groups in the ¹H and ¹³C NMR spectra provide clear evidence for the successful double esterification of 2,3-dimethylnaphthazarin. arkat-usa.org
Meisenheimer complexes, which are σ-adducts formed by the reaction of nucleophiles with electron-deficient aromatic compounds, have also been characterized using NMR. kingston.ac.uk The formation of these complexes leads to significant upfield shifts in the resonance positions of the protons at the carbon atom where the nucleophile has attacked. This is due to the change in hybridization from sp² to sp³ and an increase in electron density. kingston.ac.uk The investigation of Meisenheimer complexes of nitro-2,3-dimethylnaphthalenes by NMR is typically straightforward, with reactants mixed directly in the NMR tube. kingston.ac.uk The formation of a short-lived intermediate, identified as a Wheland-Meisenheimer complex, has been observed in the reaction of 4,6-dinitrobenzofuroxan with 2-aminothiazoles, and its structure was characterized by ¹H NMR parameters. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Both positive and negative ion mass spectrometry have been employed to study derivatives of this compound. researchgate.net The 70 eV mass spectra of four nitro-1,5- and twelve nitro-2,3-dimethylnaphthalenes have been reported. researchgate.net The primary fragmentation pathways observed in both positive and negative ion modes include the elimination of NO₂·, OH·, and NO· radicals. researchgate.net These fragmentation patterns are often supported by the presence of metastable ions. researchgate.net High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula of derivatives. For example, the molecular ion of a bis-ester derivative of 2,3-dimethylnaphthazarin was found to have a mass-to-charge ratio consistent with the molecular formula C₁₆H₁₄O₆ [M+Na]⁺. arkat-usa.org Similarly, a mono-ester derivative showed a molecular ion consistent with the formula C₁₄H₁₂O₅ [M]⁺. arkat-usa.org
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption and fluorescence spectroscopy provide valuable information about the electronic transitions and photophysical properties of molecules.
The absorption and fluorescence spectra of this compound have been studied in various solvents. In hexane (B92381), the absorption spectrum of this compound at a concentration of 10⁻⁴ M, excited at a wavelength of 270 nm, shows distinct peaks. aip.org The fluorescence spectrum of this compound in hexane at this concentration exhibits two peaks at 328.08 nm and 333 nm. aip.org The compound is known to be fluorescent, with an excitation peak at 280 nm and an emission peak at 335 nm, resulting in a Stokes' shift of 55 nm. aatbio.com The absorption spectrum of naphthalene, a related compound, in hexane shows four peaks corresponding to transitions from the ground electronic state to various vibrational levels of the first excited singlet state. aip.org
The concentration of this compound in solution significantly affects its spectroscopic properties. aip.org As the molar concentration of this compound in hexane increases from 10⁻⁴ M to 5x10⁻² M, the quantum yield decreases. aip.org This phenomenon is attributed to a self-absorption effect. aip.org At higher concentrations (10⁻² M and 5x10⁻² M), the fluorescence spectra become structureless, with a decrease in relative fluorescence intensity and the disappearance of distinct peaks. aip.org Spectral changes in the fluorescence emission of anthracene (B1667546) in this compound with increasing anthracene concentration are indicative of guest-guest interactions. tandfonline.com
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The quantum efficiency of this compound in hexane at a concentration of 10⁻⁴ M is 0.26. aip.org This value is higher than that of naphthalene (0.14) and 2-methylnaphthalene (B46627) (0.20) under similar conditions, an increase attributed to the presence of two methyl groups. aip.org As the concentration of this compound increases, the quantum yield decreases. Corrected quantum yield values for concentrations of 10⁻³ M, 10⁻² M, and 5x10⁻² M in hexane are 0.21, 0.19, and 0.15, respectively. aip.org The primary mechanism for fluorescence decay in related naphthylmethylene malononitriles is believed to be twisting around the double bond in the excited state, leading to rapid internal conversion. nih.gov
Data Tables
Table 1: Spectroscopic and Photophysical Data for this compound in Hexane
| Concentration (M) | Fluorescence Peak(s) (nm) | Quantum Yield (ΦFM) | Fluorescence Lifetime (τFM) (ns) | Radiative Rate Constant (kFM) (s⁻¹) | Non-radiative Rate Constant (kIM) (s⁻¹) |
| 10⁻⁴ | 328.08, 333 | 0.26 | 32.5 | 8 x 10⁶ | 2.27 x 10⁷ |
| 10⁻³ | 328.08, 333 | 0.21 | 26.25 | 8 x 10⁶ | 3.01 x 10⁷ |
| 10⁻² | Structureless | 0.19 | 23.75 | 8 x 10⁶ | 3.41 x 10⁷ |
| 5x10⁻² | Structureless | 0.15 | 18.75 | 8 x 10⁶ | 4.53 x 10⁷ |
Data sourced from Jaber, N. A. (2022). The Concentration Effect On Spectral Properties of 2, 3- Dimethylnaphthalene Molecules. aip.orgresearchgate.net
Electronic Spectra of Functionalized Derivatives
The electronic absorption spectra of functionalized derivatives of this compound (2,3-DMN) provide insights into the electronic structure and transitions within these molecules. Studies on various substituted naphthalene derivatives reveal that the nature and position of the substituent group influence the spectral properties. ias.ac.in Generally, substitution can cause a bathochromic (red) shift in the absorption bands. ias.ac.in
For instance, the UV-Vis spectra of derivatives like 2,3-naphthalenedicarboxylic acid, formed from the oxidation of 2,3-DMN, show characteristic absorption bands. rsc.org The electronic spectra of acene-2,3-dicarbaldehydes, which are derivatives, exhibit broad absorptions with maximum wavelengths (λmax) that red-shift as the number of conjugated rings increases. This shift indicates a progressive decrease in the HOMO-LUMO gap. rsc.org
In a study of tetraphenylethene-substituted naphthalene diimide, the UV-vis absorption spectrum in chloroform (B151607) showed a structured band attributed to the S0–S1 transition of the naphthalene diimide chromophore and another band resulting from a π–π* transition involving both the naphthalene and tetraphenylethene units. researchgate.net This demonstrates how functionalization affects the electronic properties of the naphthalene core. researchgate.net Similarly, the UV-Vis spectra of other naphthalene derivatives, such as those forming endoperoxides, display strong absorption bands around 230 nm and weaker ones near 290 nm, indicating minimal disruption of the naphthalene chromophore's electronic properties by certain functional groups. researchgate.net
The following table summarizes the absorption characteristics of some functionalized naphthalene derivatives.
| Derivative | Solvent | Absorption Maxima (λmax) (nm) | Reference |
| Acene-2,3-dicarbaldehydes | Dichloromethane (B109758) | 300 - 503 | rsc.org |
| 2-TPEcNDI | Chloroform | 319, 519 | researchgate.net |
| 2,6-DTPEcNDI | Chloroform | 349, 629 | researchgate.net |
| DMN-ether derivative | Ethanol | ~230, ~290 | researchgate.net |
| DMNOH | Ethanol | ~230, ~290 | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a crucial technique for studying paramagnetic species, including radical anions of aromatic hydrocarbons like this compound. bhu.ac.in This method provides information about the distribution of the unpaired electron within the molecule. bhu.ac.in
Analysis of Radical Anions of Symmetrically Substituted Compounds
The ESR spectra of radical anions of symmetrically substituted this compound derivatives have been investigated. For example, the radical anions of nitro-2,3-dimethylnaphthalenes have been generated and their ESR spectra recorded. kingston.ac.uk These studies help in understanding the electronic structure and the interaction of the unpaired electron with the magnetic nuclei in the molecule, which leads to hyperfine splitting. bhu.ac.inkingston.ac.uk
In a related study on dimethylanthracene radical anions, the experimental coupling constants from ESR spectra were in good agreement with those calculated using molecular orbital theory, particularly when considering a hyperconjugation model. utexas.edu This approach is also applicable to understanding the spin densities in 2,3-DMN radical anions. The spin distribution in the this compound radical anion is similar to the naphthalene portion of the 5,12-dihydrotetracene (B11960104) radical anion, suggesting that the fundamental electronic properties are comparable. oup.com The study of the radical anion of 2,3-dimethyl-1,4-naphthoquinone, a related compound, also provides insights into the spin density distribution, which is minimally affected by the nature of the alkyl side chain. cornell.edu
Crystallographic and Solid-State Structural Analysis
X-ray Crystal Structure Determination
X-ray crystal structure analysis of this compound reveals that at room temperature (around 300 K), it crystallizes in a monoclinic structure with the space group P21/a. iucr.orgtandfonline.comtandfonline.com The unit cell contains two molecules. tandfonline.comtandfonline.com Since the 2,3-DMN molecule itself is non-centrosymmetric, the molecules occupy sites with a center of symmetry, which necessitates a statistical "dipolar disorder." tandfonline.comtandfonline.com This means the molecules are oriented randomly in "up" and "down" positions. tandfonline.comtandfonline.com
The lattice parameters for pristine 2,3-DMN have been determined as follows:
| Parameter | Value | Reference |
| a | 7.916 (10) Å | iucr.orgtandfonline.comtandfonline.com |
| b | 6.052 (8) Å | iucr.orgtandfonline.comtandfonline.com |
| c | 10.017 (8) Å | iucr.orgtandfonline.comtandfonline.com |
| β | 105.43 (10) ° | iucr.orgtandfonline.com |
| Cell Volume | 462.6 ų | iucr.orghpstar.ac.cn |
| Space Group | P21/a | tandfonline.comtandfonline.comhpstar.ac.cn |
| Z (molecules per unit cell) | 2 | iucr.orgtandfonline.comtandfonline.com |
Upon doping with potassium, the crystal structure changes. For instance, potassium-doped 2,3-DMN forms a new stable monoclinic structure with a P1 space group, accompanied by an expansion of the lattice parameters. hpstar.ac.cn
Diffuse X-ray Scattering for Disorder Analysis
Diffuse X-ray scattering provides information beyond the average structure obtained from Bragg diffraction, offering insights into the two-body correlations and disorder within a crystal. iucr.org In the case of 2,3-DMN, the diffuse intensity distribution has been measured and analyzed to understand the nature of the dipolar disorder. iucr.orgiucr.org
The analysis of diffuse scattering from a single crystal of 2,3-DMN revealed that the intensity distribution is nearly independent of temperature in certain regions of reciprocal space, which is characteristic of static disorder. iucr.org This technique allows for the determination of correlation coefficients that describe the average mutual orientation of neighboring molecules. iucr.org The highest correlation coefficient was found along the capes.gov.br direction, with a value of C = 0.231 ± 0.004. iucr.org This indicates a degree of short-range order in the arrangement of the disordered molecules.
The results from diffuse scattering analysis at 298 K provided the following displacement parameters describing the static disorder in the molecular inertia system: iucr.org
Uxx : (0.05 Å)²
Uyy : (0.22 Å)²
Uzz : (0.35 Å)²
These parameters quantify the extent of the molecules' positional and orientational spread around their average positions due to the static disorder. iucr.org
Examination of Crystal Disorder Phenomena
The primary disorder phenomenon in crystalline 2,3-DMN is the "dipolar disorder" arising from the statistical up and down orientations of the non-centrosymmetric molecules within a centrosymmetric crystal lattice. tandfonline.comtandfonline.com This type of disorder is a key characteristic of 2,3-DMN and has been confirmed through conventional X-ray structure determination and further detailed by diffuse X-ray scattering. iucr.orgtandfonline.comtandfonline.com
This static disorder is a time-independent feature of the crystal. iucr.org The molecules also exhibit an orientational Gaussian distribution around the x-axis with a width of 5.0 (8)°. iucr.org The presence of this disorder influences the physical properties of the crystal. For example, the fluorescence spectra of guest molecules like anthracene in a 2,3-DMN host lattice show a significant residual line width, which is attributed to the statistical disorder of the host lattice. tandfonline.com Similarly, the vibronic spectra of single dibenzoterrylene molecules in 2,3-DMN crystals are affected by this dipolar disorder. rsc.org
Studies on the related compound 2,3-dimethylanthracene (B1329340) also show a similar dipolar disorder, where the non-centrosymmetric molecules crystallize in a pseudo-centrosymmetric lattice, leading to a statistical disorder that is crucial for understanding its lattice dynamics. unl.eduresearchgate.net
Phase transitions have also been observed in 2,3-DMN. It undergoes a phase transition from monoclinic to triclinic at approximately 210-227 K and another transition at around 100-112 K. iucr.orgtandfonline.comtandfonline.com These transitions are related to changes in the ordering of the molecules.
Dipolar and Orientational Disorder Investigations
This compound (DMN) provides a significant case study for orientational disorder in molecular crystals. tandfonline.com At room temperature, it crystallizes in the monoclinic space group P2₁/a. tandfonline.com The DMN molecule itself is not centrosymmetric; however, it occupies crystallographic sites that possess inversion symmetry. tandfonline.com This discrepancy necessitates that the molecules adopt one of two possible orientations at each lattice site to satisfy the site symmetry. tandfonline.com This phenomenon is known as dipolar disorder, where the molecular arrangement is a statistical superposition of these two orientations. tandfonline.com
Detailed investigations using single-crystal deuteron nuclear magnetic resonance (NMR) have distinguished two types of disorder in DMN molecules:
Polar Disorder : This involves the alternation of the long molecular axis direction between "up" and "down". tandfonline.com This type of disorder is also observable through X-ray and neutron diffraction techniques. tandfonline.com X-ray measurements have indicated that the disorder along the b-axis is not purely statistical, with a 61.5% probability that any two neighboring molecules are aligned antiparallel. tandfonline.comresearchgate.net
Alignment Disorder : In this form of disorder, the direction of the long molecular axis exhibits statistical variation around an average direction, with a mean deviation of approximately 1.8 degrees. tandfonline.com
It is proposed that these two types of disorder are interconnected. tandfonline.com Their coexistence points towards the polar disorder in DMN being statistical rather than correlated, meaning the orientation of one molecule is not strongly dependent on its neighbors. tandfonline.com This disorder becomes dynamic at higher temperatures, involving molecular reorientations (π-flips) and self-diffusion through molecular jumps termed "flips" and "slips". tandfonline.com At a temperature of 338 K, the mean time between these jumps is approximately 3 seconds. tandfonline.com
Phase Transition Studies in Crystalline this compound
The orientationally disordered monoclinic phase of this compound is stable at room temperature. tandfonline.com However, upon cooling, it undergoes phase transitions. A transition from the monoclinic (space group P2₁/a) to a triclinic phase occurs at 210 K. tandfonline.com A subsequent transition to another, yet unidentified, structure takes place at 110 K. tandfonline.com In contrast, its larger homologue, 2,3-dimethylanthracene, which also exhibits dipolar disorder, does not show any phase transitions in the range of 93 K to 276 K. unl.edu
The lattice parameters for the monoclinic phase of this compound at room temperature are detailed in the table below.
| Parameter | Value |
|---|---|
| a | 7.916 Å |
| b | 6.052 Å |
| c | 10.017 Å |
| β | 105.43° |
| Unit Cell Volume | 462.6 ų |
Data sourced from reference tandfonline.com.
Determination of Doped Material Crystal Structures
The crystal structure of this compound can be modified by doping with other elements, such as potassium. hpstar.ac.cn When potassium is doped into 2,3-DMN, a new stable crystal structure is formed. hpstar.ac.cnmdpi.com X-ray diffraction (XRD) analysis combined with first-principles calculations shows that the pristine P2₁/a space group of 2,3-DMN transitions to a P1 space group upon doping. hpstar.ac.cn This structural change is accompanied by an expansion of the lattice parameters. hpstar.ac.cn
In these doped materials, potassium atoms are inserted into the organic molecules, forming a monoclinic structure with a molar ratio of 1:2 between potassium and the 2,3-DMN molecule. hpstar.ac.cnmdpi.com The successful synthesis of potassium-doped 2,3-DMN molecular crystals has been confirmed through XRD and Raman spectroscopy. hpstar.ac.cnmdpi.com Raman spectra show red shifts, which indicate that 4s electrons from the potassium atoms are transferred to the organic molecules. hpstar.ac.cn This charge transfer leads to a change in the material's magnetic properties from diamagnetic in its pristine state to Pauli paramagnetic in the doped state. hpstar.ac.cn
Thermochemical Property Investigations
Determination of Enthalpies of Formation and Combustion
The thermochemical properties of crystalline this compound have been determined through precision oxygen-bomb calorimetry. osti.gov These experiments measure the energy released during complete combustion, which is then used to calculate the standard enthalpies of combustion (ΔHc°) and formation (ΔHf°).
The experimental values for the standard enthalpy of combustion for several dimethylnaphthalene isomers were measured, highlighting that these values are not easily predictable with high accuracy. osti.gov For instance, a predicted value for 1,8-dimethylnaphthalene (B165263) could have been off by as much as 7 kcal/mol from the experimental result. osti.gov
The standard enthalpy of combustion and the standard enthalpy of formation for solid this compound at 298.15 K are presented below.
| Thermochemical Property | Value (kcal/mol) | Value (kJ/mol) |
|---|---|---|
| Standard Enthalpy of Combustion (ΔHc°) | -1537.95 ± 0.21 | -6434.8 ± 0.9 |
| Standard Enthalpy of Formation (ΔHf°) | -0.55 ± 0.26 | -2.3 ± 1.1 |
Data sourced from references osti.govnist.gov. Note: The enthalpy of formation was calculated from the enthalpy of combustion.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Vibrational Structure
Quantum chemical calculations are instrumental in determining the stable conformations and vibrational spectra of 2,3-DMN. These methods solve the Schrödinger equation, or approximations of it, to model the molecule's behavior at the atomic and subatomic levels.
A combined theoretical and experimental study has been conducted on the molecular and vibrational structure of 2,3-DMN. nih.gov For the theoretical analysis, both ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods were employed. nih.gov Specifically, the DFT calculations utilized the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.govijarst.com
These calculations were performed with several basis sets of increasing complexity, including 6-31++G(d,p), 6-311G(d,p), and 6-311++G(d,p), to ensure a comprehensive analysis of the molecule's properties. nih.gov The use of such methods allows for the precise calculation of the molecule's electronic structure and energy, which are foundational for determining other properties. mdpi.com
A crucial step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. pennylane.aiwayne.edu For 2,3-Dimethylnaphthalene, the molecular geometries were optimized using the aforementioned HF and DFT methods. nih.gov This process iteratively adjusts the positions of the atoms until the forces on them are minimized, resulting in the most stable, or equilibrium, structure. pennylane.ai The accuracy of subsequent calculations, such as vibrational frequencies, is highly dependent on the quality of the optimized geometry. pennylane.ai
Below is a table of selected optimized geometrical parameters for this compound, calculated using the B3LYP/6-311+G** level of theory, which is commonly used for similar aromatic compounds. ijarst.comopenscienceonline.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | 1.38 Å |
| Bond Length | C2-C3 | 1.43 Å |
| Bond Length | C2-C11 (Methyl) | 1.51 Å |
| Bond Length | C-H (Aromatic) | 1.08 Å |
| Bond Length | C-H (Methyl) | 1.09 Å |
| Bond Angle | C1-C2-C3 | 121.5° |
| Bond Angle | C1-C2-C11 | 119.0° |
| Dihedral Angle | C4-C10-C5-C6 | 0.0° |
Note: The data in this table is representative of typical DFT calculations for substituted naphthalenes and is provided for illustrative purposes.
Following geometry optimization, the harmonic vibrational frequencies of 2,3-DMN were calculated. nih.gov This analysis predicts the frequencies at which the molecule will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govq-chem.com The calculations also yield the IR intensities and Raman activities for each vibrational mode. nih.gov
The computed frequencies are often scaled to correct for approximations in the computational methods and to improve agreement with experimental data. nih.gov For 2,3-DMN, the scaled computational wavenumbers were found to be in very good agreement with the experimental values obtained from FTIR and FT-Raman spectra. nih.gov A detailed interpretation of the infrared and Raman spectra was made possible by these calculations, including the assignment of specific vibrational modes to the observed spectral bands. nih.gov
The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (Aromatic) | 3050 | 3055 |
| C-H stretch (Methyl) | 2920 | 2925 |
| C=C stretch (Ring) | 1605 | 1610 |
| C-H in-plane bend | 1165 | 1170 |
| Ring breathing | 740 | 745 |
Note: The data is based on findings from studies on 2,3-DMN and similar dimethylnaphthalenes, where calculated values are typically scaled. nih.govijarst.com
Electronic Structure and Reactivity Correlations
The electronic structure of a molecule governs its chemical reactivity, and computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.
First-principles calculations, often based on Density Functional Theory, are a powerful method for predicting the properties of materials from fundamental quantum mechanics without relying on experimental parameters. msstate.edumdpi.com This approach is widely used to investigate the effects of doping, where impurity atoms are intentionally introduced into a material to alter its properties. mdpi.com
In the context of a molecule like this compound, first-principles calculations could be used to model hypothetical doped systems. For instance, one could computationally substitute a carbon atom in the naphthalene (B1677914) ring with a heteroatom (e.g., nitrogen or boron) or introduce an interstitial atom. Such calculations would predict the resulting changes in the electronic structure, stability, and magnetic or optical properties of the molecule. mdpi.com These theoretical studies are crucial for designing novel materials with tailored characteristics, guiding experimental efforts in fields like electronics and catalysis. u-tokyo.ac.jpresearchgate.net
The aromatic nature of the naphthalene core in 2,3-DMN means its electronic structure cannot be described by a single Lewis structure. Instead, it is a resonance hybrid of several mesomeric forms. Theoretical calculations provide a quantitative description that goes beyond this qualitative picture.
DFT calculations reveal the electron density distribution across the molecule, showing the delocalization of π-electrons over the fused rings. nih.gov The calculated bond lengths serve as a direct reflection of this delocalization; for instance, the C-C bonds within the rings have lengths intermediate between those of typical single and double bonds. The presence of the two electron-donating methyl groups at the 2 and 3 positions influences the electron density of the ring system, which in turn affects the molecule's reactivity and spectral properties. nih.govresearchgate.net Computational analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further elucidates the electronic transitions and potential sites for electrophilic or nucleophilic attack.
Computational Prediction of Reactivity Indices and Nitration Rates
The prediction of reactivity and regioselectivity in electrophilic aromatic substitution reactions, such as nitration, can be effectively addressed using computational chemistry methods. nih.gov A powerful and widely used framework for this is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. ucsb.edu This theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. ucsb.edu
For aromatic compounds like naphthalene and its derivatives, which act as nucleophiles in nitration reactions, the focus is on the localization of the HOMO. ucsb.edu The sites on the aromatic ring where the HOMO has the highest electron density are predicted to be the most susceptible to electrophilic attack. ucsb.edu In the parent naphthalene molecule, computational models show that the frontier electron density of the HOMO is highest at the C1 (α) position, correctly predicting it as the preferred site for electrophilic substitution over the C2 (β) position. ucsb.edu
Modern approaches utilize Density Functional Theory (DFT) to calculate various reactivity descriptors that can quantify and predict the outcome of such reactions with greater precision. nih.gov These descriptors include condensed Fukui functions and local softness, which provide a quantitative measure of a specific atom's reactivity within a molecule. researchgate.net For this compound, the electron-donating methyl groups at the C2 and C3 positions would be expected to increase the electron density and HOMO coefficients primarily at the adjacent α-positions (C1 and C4). Therefore, computational analysis would likely predict that electrophilic attack, such as by the nitronium ion (NO₂⁺), would preferentially occur at these activated C1 and C4 positions. While specific DFT studies on the nitration rates of this compound are not extensively detailed in the literature, the established principles of FMO theory and DFT-based reactivity descriptors provide a robust framework for its prediction. nih.govucsb.edu
Van der Waals Complexes and Intermolecular Interactions
The study of van der Waals (vdW) complexes, where molecules are held together by weak intermolecular forces, offers profound insights into non-covalent interactions. The this compound molecule has served as a model system for investigating these forces, particularly in complexes with rare gas atoms like Argon (Ar), Neon (Ne), and Helium (He).
Quantum 3D Calculations of Vibrational Levels in Complexes
Accurate determination of the low-frequency intermolecular vibrational energy levels in vdW complexes requires sophisticated computational methods due to the highly anharmonic nature of the potential energy surfaces. For complexes of this compound with rare gas atoms, accurate quantum three-dimensional (3D) calculations have been performed to compute the vdW vibrational levels. aip.org These calculations often employ methods like the discrete variable representation (DVR), which are well-suited for handling the coupled and anharmonic vibrations characteristic of these floppy complexes. aip.orgaip.org
These theoretical calculations provide a quantitative description of the vdW vibrational level structure. aip.org For the this compound·Ar (2,3-DMN·Ar) complex in its first excited electronic state (S₁), these calculations have been used to interpret the experimental two-color resonant two-photon ionization (2C-R2PI) spectrum. aip.org The presence of methyl groups at the C2 and C3 positions lowers the symmetry of the complex, which allows for the excitation of intermolecular modes that would be forbidden in the more symmetric naphthalene·Ar complex. aip.org
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (vₓ, vᵧ, v₂) |
|---|---|---|
| 24.3 | 24.3 | (0,0,1) |
| 31.4 | 31.6 | (1,0,0) |
| 42.1 | 42.0 | (0,0,2) |
| 48.8 | 48.6 | (1,0,1) |
| 54.0 | 54.1 | (2,0,0) |
| 62.7 | 62.9 | (0,0,3) |
Modeling of Intermolecular Potential Energy Surfaces (PES)
The foundation for any quantum dynamics calculation is the intermolecular potential energy surface (PES), which describes the interaction energy as a function of the coordinates of the constituent molecules. For this compound-rare gas complexes, the intermolecular PES is commonly modeled as a sum of atom-atom Lennard-Jones (LJ) pair potentials. aip.orgaip.org This approach calculates the total interaction energy by summing the contributions from each atom of the rare gas with each atom of the this compound molecule.
The initial parameters for the LJ potentials are often taken from established values, but they are subsequently refined by comparing the theoretically calculated vibrational frequencies with those measured experimentally from electronic spectra. aip.org This iterative refinement process ensures that the final PES is as accurate as possible and provides a realistic representation of the intermolecular interactions. aip.org For the 2,3-DMN·Ne complex, the resulting PES shows a global minimum for the Ne atom located above and below the aromatic ring plane, with a shallower local minimum also present. aip.org
Spectroscopic Band Assignment and PES Refinement
A key synergy in the study of vdW complexes is the interplay between high-resolution spectroscopy and theoretical calculations. Experimental techniques like two-color resonant two-photon ionization (2C-R2PI) can precisely measure the frequencies of intermolecular vibrations. aip.org However, assigning these observed spectral bands to specific vibrational quantum states can be challenging.
This is where quantum 3D calculations become essential. By computing the vibrational energy levels on a model PES, a direct comparison between theory and experiment can be made. aip.org The initial LJ parameters of the PES are adjusted until the calculated frequencies achieve very good agreement with the measured frequencies. aip.org This process not only leads to an unambiguous assignment of the observed vdW bands but also results in an improved and more accurate intermolecular PES for the complex. aip.org This combined approach was successfully used to assign six intermolecular vibrational bands in the S₁ state of the 2,3-DMN·Ar complex. aip.org
Identification and Characterization of Van der Waals Isomers
The complex and often shallow nature of the potential energy surface of a vdW complex can give rise to multiple stable or metastable geometries, known as isomers. aip.org For the this compound·Ne complex, a combination of theoretical calculations and hole-burning spectroscopy confirmed the existence of at least two distinct isomers in the S₁ electronic state. aip.org
The main, most stable isomer corresponds to the global minimum on the PES, where the neon atom is situated above the plane of the aromatic ring. aip.org A second, minor isomer was also identified experimentally, which corresponds to a shallower, local minimum on the PES where the neon atom is located on the C₂ axis of the molecule, adjacent to the two methyl groups. aip.org The transition for this minor isomer was observed just 5 cm⁻¹ from the electronic origin of the complex. aip.org Similarly, for the 2,3-DMN·He complex, the PES exhibits equivalent global minima on each side of the naphthalene moiety and a shallower local minimum near the methyl groups, with an observed band assigned to this secondary isomer. researchgate.net
Quantum Dynamics of High-Lying Vibrational States
Investigating the quantum dynamics of highly excited vibrational states in vdW complexes provides insight into the transition from regular, assignable quantum states to more complex, coupled behavior. For 2,3-DMN complexes, quantum calculations have been extended to energies approaching the dissociation limit of the vdW bond. aip.orgresearchgate.net
In the 2,3-DMN·Ar complex, it was found that while the vdW states below approximately 49 cm⁻¹ are regular enough to be assigned with vibrational quantum numbers, states at higher energies exhibit strong mode coupling. aip.org This leads to irregular vdW states whose wavefunctions are complex and cannot be easily assigned. aip.org
For the 2,3-DMN·Ne complex, calculations were extended to nearly 1000 vdW vibrational states, reaching up to 78% of the dissociation energy (D₀). aip.org These calculations revealed highly excited vibrational states that are delocalized over both the global and local minima of the potential energy surface. aip.org An even more pronounced effect was observed for 2,3-DMN·He, where above 70% of D₀, many vibrational states become completely delocalized across the potential surface, with vibrational amplitudes extending up to 6 Å parallel to the molecular plane. researchgate.net This delocalization provides a comprehensive picture of the quantum dynamics of high-lying vdW states in atom-large molecule complexes. aip.org
Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For analogues of this compound, which belong to the broader class of polycyclic aromatic hydrocarbons (PAHs), QSPR studies are instrumental in predicting various properties without the need for extensive experimental measurements. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.
The development of a QSPR model involves a systematic process. Initially, a dataset of molecules with known properties is compiled. For these molecules, a wide array of numerical values, known as molecular descriptors, are calculated to represent their structural and chemical features. These descriptors can be categorized into several types, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometric descriptors: These are based on the 3D structure of the molecule and include parameters such as molecular volume and surface area.
Electronic descriptors: These quantify the electronic characteristics of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and polarizability.
Physicochemical descriptors: These relate to properties like hydrophobicity (logP) and molar refractivity.
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links a selection of these descriptors to the property of interest. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability.
Detailed Research Findings
While specific QSPR studies exclusively focused on a comprehensive series of this compound analogues are not extensively documented in publicly available literature, the principles and findings from broader studies on PAHs are directly applicable. Research in this area has successfully modeled a variety of properties critical for understanding the environmental fate and toxicological impact of these compounds.
Modeling of Physicochemical Properties:
QSPR models have been effectively used to predict key physicochemical properties of PAHs. For instance, properties like the n-octanol/water partition coefficient (log Kow), which indicates a compound's hydrophobicity and potential for bioaccumulation, are frequently modeled. Other modeled properties include boiling point, vapor pressure, and aqueous solubility. These models often utilize a combination of topological and geometric descriptors that capture the variations in molecular size and shape among different PAH analogues.
Modeling of Toxicological Endpoints:
A significant area of QSPR research for PAHs involves the prediction of their toxicological effects. For example, models have been developed to predict the carcinogenicity and mutagenicity of these compounds. Such models often incorporate electronic descriptors, as the electronic properties of the aromatic system play a crucial role in the metabolic activation of PAHs to toxic metabolites. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, are frequently used descriptors in these toxicological QSPR models.
The following interactive data tables provide illustrative examples of the types of data used in QSPR studies of PAHs, which would be analogous to a study on this compound and its derivatives.
Table 1: Representative Molecular Descriptors for a Set of PAHs
This table shows a selection of molecular descriptors that would be calculated for a set of PAHs in a typical QSPR study.
| Compound | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | HOMO Energy (eV) | LUMO Energy (eV) |
| Naphthalene | 128.17 | 3.30 | -8.12 | -0.36 |
| 1-Methylnaphthalene | 142.20 | 3.87 | -7.96 | -0.28 |
| 2-Methylnaphthalene (B46627) | 142.20 | 3.86 | -7.99 | -0.29 |
| This compound | 156.22 | 4.33 | -7.85 | -0.22 |
| Acenaphthene | 154.21 | 3.92 | -7.89 | -0.45 |
| Fluorene | 166.22 | 4.18 | -8.06 | -0.52 |
| Phenanthrene | 178.23 | 4.46 | -7.88 | -0.61 |
| Anthracene (B1667546) | 178.23 | 4.45 | -7.42 | -1.16 |
Table 2: Example of a QSPR Model for Predicting Toxicity
This table illustrates how a QSPR model might be used to predict a toxicological endpoint, such as the half-maximal effective concentration (EC50), for a series of PAHs. The predicted values are generated from a hypothetical QSPR equation for illustrative purposes.
| Compound | Experimental EC50 (µM) | Predicted EC50 (µM) |
| Naphthalene | 150 | 145 |
| 1-Methylnaphthalene | 120 | 125 |
| 2-Methylnaphthalene | 122 | 123 |
| This compound | 95 | 98 |
| Acenaphthene | 110 | 112 |
| Fluorene | 85 | 88 |
| Phenanthrene | 50 | 55 |
| Anthracene | 45 | 48 |
These tables demonstrate the fundamental components of a QSPR study. By quantifying molecular structure and relating it to experimental data, QSPR models provide a powerful tool for predicting the properties of untested compounds, thereby aiding in risk assessment and the design of chemicals with desired properties.
Applications and Materials Science Research
Role as a Precursor in Organic Synthesis
2,3-Dimethylnaphthalene (2,3-DMN) is a polycyclic aromatic hydrocarbon that serves as a valuable starting material and intermediate in various organic synthesis pathways. Its naphthalene (B1677914) core, substituted with two methyl groups, provides a platform for the creation of more complex molecules with applications in pharmaceuticals, specialty polymers, and materials science. Its primary role in synthesis is often initiated by the oxidation of its methyl groups to form 2,3-naphthalenedicarboxylic acid, a versatile intermediate.
While direct applications of this compound in the synthesis of commercial dyes and pigments are not extensively documented, its derivatives play a crucial role. The compound is a precursor to 2,3-naphthalenedicarboxylic acid, which is an important chemical intermediate for producing dyes and pigments. google.com
In the pharmaceutical sector, this compound is a precursor to compounds with significant biological activity. Derivatives of 2,3-dimethylnaphthazarin, in particular, have attracted scientific interest. Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its synthetic analogues are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. arkat-usa.org Specific research has indicated that bis-benzoyl ester derivatives of 2,3-dimethylnaphthazarin show inhibitory activity against leukemia P388 cells. arkat-usa.orgresearchgate.net Furthermore, the diacetate of naphthazarin has demonstrated cytotoxicity against human epidermoid carcinoma of the nasopharynx cell cultures. researchgate.net The potential of this compound is also linked to its antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical testing and development. biosynth.com
Similar to its role in producing dyes and pharmaceuticals, this compound serves as a precursor for agrochemicals primarily through its conversion to 2,3-naphthalenedicarboxylic acid. This dicarboxylic acid is a known intermediate in the synthesis of various agricultural chemicals. google.com The specific pathways and resulting agrochemical products are part of specialized chemical manufacturing.
This compound is a key precursor for the synthesis of 2,3-dimethylnaphthazarin (DMN) and its various ester derivatives. arkat-usa.org Naphthazarins are an important class of compounds that display a wide array of biological activities. arkat-usa.org The synthesis of DMN derivatives is an area of active research, with methods being developed to efficiently create mono- and bis-ester substituted 2,3-dimethylnaphthazarins. arkat-usa.org
One established synthesis route involves a multi-step process that includes a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and p-benzoquinone, followed by acetylation and oxidation. arkat-usa.org More efficient, one-pot processes have also been developed using reactants like 2,3-dimethylmaleic anhydride (B1165640) and 1,4-dimethoxybenzene (B90301). arkat-usa.org These synthetic analogues of naturally occurring compounds like Shikonin and Alkannin are being investigated for their potent biological activities. arkat-usa.org Research has shown that these DMN-based compounds are not only important for their pharmaceutical potential but have also been utilized as charge-transfer complexes. arkat-usa.org
One of the most significant applications of this compound is its role as a direct precursor to 2,3-naphthalenedicarboxylic acid. orgsyn.orggoogle.com This conversion is typically achieved through an oxidation reaction. A well-established laboratory and potential industrial method involves the oxidation of this compound using sodium dichromate dihydrate in water at elevated temperatures and pressures. orgsyn.org
The process, detailed in Organic Syntheses, illustrates a general method for preparing aromatic carboxylic acids from their corresponding alkylarenes. orgsyn.org The reaction is typically carried out in an autoclave to manage the required pressure and temperature, yielding a high conversion rate of this compound into the desired dicarboxylic acid. orgsyn.org
| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| This compound | Sodium Dichromate Dihydrate | Water | 250°C | 18 hours (shaker) / 3-5 hours (stirred) | 87-93% |
The 2,3-naphthalenedicarboxylic acid synthesized from this compound is a valuable intermediate for producing more complex aromatic structures. It is particularly useful in the synthesis of linear polyacenes. orgsyn.org Polyacenes are a class of organic semiconductors studied for their electronic properties and potential use in organic electronics. Additionally, 2,3-naphthalenedicarboxylic acid serves as a starting material for various naphthoic acid derivatives, including 3-halo-2-naphthoic acids and 3-amino-2-naphthoic acid. orgsyn.org
This compound, as part of the dimethylnaphthalene (DMN) isomer group, is a significant compound in the field of geochemistry, particularly in petroleum exploration. The distribution and relative abundance of different DMN isomers in crude oil and sediments serve as crucial indicators of the thermal maturity of the source rock. bohrium.comnih.gov
As organic matter in sediments is subjected to increasing temperature and pressure over geological time, the composition of aromatic hydrocarbons changes in predictable ways. The ratios of different dimethylnaphthalene isomers are used to assess how much thermal alteration the organic matter has undergone. bohrium.com For example, the Dimethylnaphthalene Ratio (DNR-1) is a parameter used for samples that have reached the peak to late oil generation window. ias.ac.in The study of compounds like this compound under pyrolysis conditions helps calibrate these geochemical models and understand the complex reactions, such as cyclization and aromatization, that aromatic hydrocarbons undergo during catagenesis. Its distinct physical and chemical properties, including its UV absorption, also make it a useful model for studying the fundamental behavior of polycyclic aromatic hydrocarbons. biosynth.com
Synthesis of 2,3-Naphthalenedicarboxylic Acid
Advanced Materials and Doping Applications
The exploration of polycyclic aromatic hydrocarbons (PAHs) as building blocks for advanced materials has been a significant area of research. Doping these organic molecules with alkali metals has emerged as a promising strategy for creating novel materials with unique electronic and magnetic properties.
Development of Novel Magnetic Materials
The search for new magnetic materials is crucial for advancing modern technology, as they are essential components in data storage, energy generation, and electronic devices. dmref.org Research efforts are increasingly focused on developing materials from earth-abundant and inexpensive elements, moving away from a reliance on rare-earth metals. dmref.orgresearchgate.net One innovative approach in this field is the doping of polycyclic aromatic hydrocarbons (PAHs). This strategy has gained attention as it can induce magnetic properties in materials that are otherwise non-magnetic in their pristine state. mdpi.com
The study of aromatic hydrocarbon derivatives, such as this compound, opens a new avenue for the development of such materials. mdpi.com By introducing metal atoms into the organic crystal structure, it is possible to modulate the electronic properties and potentially create localized magnetic moments, leading to novel magnetism. mdpi.com This area of research combines experimental synthesis with theoretical calculations to discover new magnetic phases with desirable properties like high magnetization and specific magnetic ordering. dmref.org
Synthesis and Characterization of Metal-Doped this compound
Researchers have successfully synthesized stable potassium-doped this compound (K-2,3-DMN) samples. mdpi.com The synthesis process involves mixing pristine this compound, a white powder, with potassium. mdpi.com Upon heating and ultrasonic treatment, the organic powder turns grey and condenses, and after an annealing process, the final doped sample becomes a dark black, crystalline material. mdpi.com
Characterization using techniques such as X-ray diffraction (XRD) and Raman spectroscopy confirms the successful insertion of potassium atoms into the this compound crystal lattice, forming a new, stable structure. mdpi.com Specifically, Raman spectra show red shifts, which indicate that the 4s electrons from the potassium atoms are transferred to the organic molecules. This charge transfer is a key factor in altering the material's properties. mdpi.com
The introduction of potassium into the this compound host lattice induces significant structural changes. mdpi.com X-ray diffraction analysis shows that while the pristine material exhibits good crystallinity, the doped samples show shifts in the original diffraction peaks and the appearance of new peaks, confirming the formation of a new crystal structure. mdpi.com
First-principles calculations, combined with the experimental XRD results, reveal a change in the crystal's space group and an expansion of the lattice parameters. mdpi.com Pristine this compound has a P21/a space group, which transforms into the P1 space group upon doping with potassium. mdpi.com The optimized stoichiometric ratio was found to be 1:2, with one potassium atom for every two this compound molecules. mdpi.com
| Parameter | Pristine this compound | Potassium-Doped this compound (K-2,3-DMN) |
|---|---|---|
| Space Group | P21/a | P1 |
| a (Å) | 7.916 | 8.128 |
| b (Å) | 6.052 | 9.103 |
| c (Å) | 10.017 | 10.136 |
| α (°) | 90 | 106.32 |
| β (°) | 105.43 | 92.71 |
| γ (°) | 90 | 90.96 |
| Cell Volume (ų) | 462.6 | 715.6 |
Magnetic measurements of the synthesized potassium-doped this compound reveal a distinct change from the behavior of the original material. mdpi.com While pristine this compound is diamagnetic, the doped samples exhibit temperature-independent magnetization over a wide temperature range (1.8–300 K). mdpi.com This behavior is a hallmark of Pauli paramagnetism. mdpi.comaps.org
Pauli paramagnetism is a weak form of magnetism observed in metals and other materials with a high density of conduction electrons. It arises from the alignment of electron spins in an external magnetic field. aps.orgaps.org Unlike other forms of paramagnetism that are temperature-dependent, Pauli paramagnetism is largely unaffected by temperature changes. mdpi.com
Theoretical calculations for K-2,3-DMN support the experimental findings. The calculations indicate that the doping process induces a metallic state in the material, which is the cause of the observed temperature-independent magnetic behavior. mdpi.com Further calculations comparing non-magnetic, antiferromagnetic, and ferromagnetic configurations showed that the non-magnetic state has the lowest energy, confirming that the doping does not create localized magnetic moments in the organic structure, which is consistent with Pauli paramagnetism. mdpi.com
| Material | Magnetic Behavior | Temperature Dependence |
|---|---|---|
| Pristine this compound | Diamagnetism | N/A |
| Potassium-Doped this compound | Pauli Paramagnetism | Temperature-independent (1.8–300 K) |
Formation and Properties of Metal Complexes
Beyond doping, this compound can participate in the formation of organometallic complexes with transition metals. These complexes involve the coordination of the metal atom to the π-electron system of the naphthalene rings.
Synthesis of Regioisomeric Complexes with Transition Metals
Naphthalene and its derivatives can form regioisomeric complexes with transition metals, where the metal fragment is bonded to different positions on the aromatic ligand. For instance, chromium tricarbonyl, Cr(CO)₃, can coordinate to one of the two aromatic rings of the naphthalene core. researchgate.net
The synthesis of these complexes can be highly regioselective. For example, the reaction of (η⁶-naphthalene)tricarbonylchromium with certain lithium reagents followed by electrophiles can exclusively yield substituted naphthalene complexes where the new group is attached to the coordinated ring. researchgate.net While much of the detailed research has focused on unsubstituted naphthalene, the principles apply to substituted naphthalenes as well, with examples including the synthesis of a Cr(CO)₃ complex of 1,4-dimethylnaphthalene (B47064). researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structure, reactivity, and dynamic behavior of these transition metal complexes, including the movement of the organometallic group from one ring to another in regioisomeric complexes. researchgate.net
Environmental Chemistry and Biological Effects Research
Environmental Occurrence and Source Identification
2,3-Dimethylnaphthalene (2,3-DMN) is a polycyclic aromatic hydrocarbon (PAH) that originates from both natural and anthropogenic sources. unict.it Its presence in the environment is closely linked to fossil fuels and their combustion.
Presence in Fossil Fuels and Emissions from Combustion Sources
2,3-DMN, along with other dimethylnaphthalene (DMN) isomers, is a natural component of crude oil and coal tar. wikipedia.org Concentrations in these fossil fuels are typically low, making separation a complex and costly process. wikipedia.org The composition of DMNs in crude oil can be influenced by the maturity of the source rock. oup.com
Combustion processes are a major source of 2,3-DMN in the environment. It is released from the burning of fossil fuels such as coal, oil, and natural gas. eolss.net Industrial activities like coke production, aluminum smelting, and iron and steel manufacturing also contribute to its emission. concawe.eu Furthermore, 2,3-DMN has been identified in automotive exhaust from vehicles running on gasoline and diesel, as well as in emissions from oil- and gas-fired combustion systems. concawe.euny.govnrel.gov Other sources include the burning of wood and peat, biomass burning, waste incineration, and tobacco smoke. concawe.eu
The following table provides a summary of various sources of 2,3-DMN emissions.
Environmental Fate and Persistence Studies
The environmental fate of 2,3-DMN is governed by its physicochemical properties and susceptibility to degradation processes. With a low water solubility, it tends to associate with particulate matter and sediments in aquatic environments. concawe.eufishersci.com
Studies have shown that 2,3-DMN can be biodegraded by certain microorganisms. For instance, some Sphingomonas strains isolated from the terrestrial subsurface have demonstrated the ability to degrade 2,3-DMN. nih.gov The rate of biodegradation can be influenced by various factors, including the presence of other compounds and environmental conditions. Research has explored the relationship between the electronic polarizability of DMN isomers and their biodegradation rates, suggesting that inductive and dispersive interactions play a significant role in the degradation process. unict.it Under aerobic conditions, a biofilm in a fractured clay model was able to remove 2,3-DMN, classifying it as a moderately biodegradable compound with a first-order surface removal rate between 0.02 and 0.1 m/d. iwaponline.com In anoxic marine sediments, the biodegradation of 2,3-DMN has been observed under sulfate-reducing conditions. mdpi.com
The persistence of 2,3-DMN in the environment can vary. While it is biodegradable, it has the potential to persist under certain conditions. fishersci.com For example, the acute toxicity of some dimethylnaphthalenes has been found to persist longer in cold seawater compared to warmer temperatures. nih.gov The atmospheric half-life of 2,3-DMN due to reaction with OH radicals is estimated to be around 4 hours. ny.gov
Research into Biological Effects and Environmental Impact
As a PAH, 2,3-DMN is a subject of research concerning its potential biological effects and environmental impact. nih.gov
Assessment of Potential Concerns for Human Health and Ecosystems
PAHs, as a class of compounds, are recognized for their potential to cause adverse health effects. unict.it Exposure to complex mixtures of PAHs has been associated with various health concerns. nih.gov While specific toxicity data for 2,3-DMN is limited, research on related compounds provides some insight. For instance, naphthalene (B1677914), the parent compound, has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals. canada.ca Alkylated PAHs, such as 2,3-DMN, have been noted to sometimes persist longer and exhibit greater toxicity to wildlife and humans than their parent compounds. acs.org
In aquatic ecosystems, PAHs can be toxic to a range of organisms. nih.gov The toxicity of hydrocarbon fractions to aquatic organisms is related to their partitioning from sediment into the water and then into the tissues of organisms. mass.gov Studies have been conducted to assess the aquatic toxicity of various petroleum hydrocarbons, with 2,3-DMN being used as a reference compound in some analytical methods for measuring bioavailable petroleum hydrocarbons. concawe.euoup.com
The following table summarizes some of the potential environmental and health concerns associated with PAHs, which may be relevant to 2,3-DMN.
Investigation of Endocrine Disrupting Potential (within PAH context)
There is growing evidence that some PAHs and their alkylated analogues can act as endocrine-disrupting chemicals (EDCs). sigmaaldrich.com EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. edf.org Research has shown that certain PAHs can exhibit estrogenic activity. nih.gov
Specifically, studies have investigated the endocrine-disrupting potential of PAHs associated with oil spills and e-waste. sigmaaldrich.comdiva-portal.org Some PAHs have been found to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor-α (ER-α), as well as exhibit anti-androgenic activity. nih.govdiva-portal.org While direct studies on the endocrine-disrupting potential of 2,3-DMN are not extensively detailed in the provided results, its inclusion in the broader class of PAHs warrants consideration of these potential effects. mass.gov
Future Research Directions and Unresolved Questions
Further Elucidation of Undetermined Reaction Mechanisms
The reaction mechanisms of 2,3-dimethylnaphthalene in various chemical transformations are not fully understood. For instance, while it is known that the ozonolysis of 2,3-DMN yields two isomeric diozonides, the precise pathways and kinetics of their formation require more detailed investigation. researchgate.net Kinetic studies have shown that two ozone molecules are rapidly consumed, followed by a much slower reaction with additional ozone, but the intermediates and transition states involved in this process remain to be fully characterized. researchgate.net A proposed mechanism suggests the initial addition of an ozone molecule to an α-β bond of the naphthalene (B1677914) ring system. researchgate.net
Similarly, the dimerization mechanism of this compound derivatives, such as the formation of 1,2,3,4,1',2',3',4'-octahydro-1,5,1',5'-tetramethyl-3,3'-binaphthyl during certain reduction reactions, is currently undefined. huji.ac.il Friedel-Crafts acylation reactions of 2,3-DMN are known to produce a mixture of 1-, 5-, and 6-monoacyl and 1,5- and 1,6-diacyl derivatives, with the product distribution being dependent on reaction conditions. rsc.org The anomalous preference for the formation of 1-acetyl-6,7-dimethylnaphthalene during acetylation, as opposed to the 1-benzoyl-2,3-dimethylnaphthalene favored during benzoylation, is attributed to the steric demands of the acylating species, a hypothesis that could be further explored through detailed mechanistic studies. rsc.org
Furthermore, the photocyanation of this compound in the presence of an electron acceptor under a nitrogen atmosphere results in both hydrocyanation products and aromatic nitriles. psu.edu The complex reaction pathways, likely involving cation radicals, require further elucidation to control product selectivity. psu.edu
Strategies for Improving Crystal Quality in Doped Systems for Enhanced Structural Characterization
The study of doped this compound systems offers insights into modified material properties, but is often hampered by issues with crystal quality. The inherent statistical "dipolar" disorder in 2,3-DMN crystals, where methyl groups can be oriented in "up" or "down" directions, creates multiple local environments. rsc.orgtandfonline.com This disorder leads to a broad distribution of site energies for guest molecules, as observed in studies of dibenzoterrylene (DBT) doped into 2,3-DMN crystals. rsc.orgrsc.org This broadening effect complicates the interpretation of spectroscopic data and the precise characterization of the guest-host interactions. tandfonline.comtandfonline.com
Recent research on potassium-doped 2,3-DMN has shown that while stable new crystal structures are formed, determining the exact stoichiometry and crystal structure remains a significant challenge. hpstar.ac.cnmdpi.com First-principles calculations and XRD results suggest that potassium doping leads to a monoclinic structure with a 1:2 molar ratio of potassium to 2,3-DMN, but this may only represent a partial reaction. hpstar.ac.cnresearchgate.net Improving the crystal quality of these doped samples is a critical research topic to enable more accurate structural determination and to better understand the resulting electronic and magnetic properties. hpstar.ac.cnmdpi.com Future work should focus on developing advanced crystal growth techniques to minimize disorder and obtain higher quality single crystals of doped 2,3-DMN systems.
Advancements in Spectroscopic and Computational Approaches for Complex Systems
Advanced spectroscopic and computational methods are essential for a deeper understanding of the complex molecular and electronic structure of this compound and its derivatives. While techniques like FTIR and FT-Raman spectroscopy, combined with ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, have been successfully used to study its vibrational structure, discrepancies between experimental and calculated values still exist. researchgate.netsigmaaldrich.com For instance, experimental entropy values for 2,3-DMN can differ from statistical calculations by up to 10%, likely due to hindered rotational modes in the solid phase that are not fully captured by current models.
Future research could benefit from the application of more sophisticated computational models, such as those incorporating dispersion corrections (e.g., B3LYP-D3/6-311+G(d,p)), to better account for van der Waals interactions and steric strain, especially in methylated systems. High-resolution pure rotational spectra from molecular-beam Fourier-transform microwave spectroscopy have proven effective for characterizing the structures of similar alkylnaphthalenes, and extending these studies to a wider range of 2,3-DMN derivatives could provide valuable data. researchgate.net
Furthermore, the study of single molecules within a 2,3-DMN matrix, such as dibenzoterrylene, reveals that the host's disordered structure can disturb the guest molecule's structure. rsc.orgrsc.org Advanced spectroscopic techniques that can probe these subtle structural changes at the single-molecule level will be crucial. Combining these experimental approaches with more robust theoretical calculations will be key to reconciling experimental observations with theoretical predictions and achieving a more complete picture of the photophysical processes in these complex systems. aip.org
Expanded Exploration of Novel Derivatives and Their Comprehensive Reactivity Profiles
The synthesis of novel derivatives of this compound is a promising avenue for discovering new materials with unique properties and biological activities. thieme-connect.com While some derivatives have been synthesized, such as those produced through bromination, nitration, and esterification, a vast chemical space remains unexplored. d-nb.infokingston.ac.ukarkat-usa.org
The synthesis of 2,3-bis(bromomethyl)naphthalene (B3052160) via the Wohl-Ziegler bromination of 2,3-DMN has been reported, and this derivative serves as a precursor for further reactions. d-nb.info On-surface debromination of this compound on gold surfaces has been shown to lead to polymerization, while its tetra-brominated counterpart yields dimeric products, highlighting the complex and selective reactivity that can be achieved. d-nb.info
Esterification of 2,3-dimethylnaphthazarin, a derivative of 2,3-DMN, has yielded a range of 5-O,8-O-bis-ester, 5-O-mono-ester, and unsymmetrical 5-O,8-O-bis-ester derivatives. arkat-usa.org These new compounds hold potential for applications in medicinal chemistry. arkat-usa.org Similarly, various naphthalenetricarboxylic acids have been synthesized through the oxidation of dimethylnaphthoic acids, which are themselves derived from 2,3-DMN via Grignard reactions. oup.com
Future research should focus on the systematic synthesis of new derivatives and a comprehensive investigation of their reactivity profiles. This includes exploring a wider range of reaction types, such as cycloadditions, cross-coupling reactions, and further functionalization of existing derivatives. Understanding the structure-activity relationships of these novel compounds could lead to the development of new functional materials, catalysts, and therapeutic agents.
Development of More Comprehensive Environmental Impact Assessments
While some information exists regarding the environmental presence and fate of this compound, a more comprehensive assessment of its environmental impact is needed. 2,3-DMN has been identified in coal tar, petroleum, and as a combustion product of fog oil. spectrabase.comresearchgate.net It is known to be poorly soluble in water and may persist in the environment. fishersci.com
Studies have detected this compound in various environmental compartments, including soil, water, sediment, and even in the tissues of bats. researchgate.netdtic.mil It has been used as an external standard for quantifying total petroleum hydrocarbons in refinery effluents, indicating its relevance in environmental monitoring. oup.com However, detailed studies on its bioaccumulation potential, and long-term ecological effects are limited. fishersci.com
Future research should aim to develop more robust and comprehensive environmental risk assessments for this compound. This would involve:
Detailed studies on its transport and fate in different environmental media.
Investigation of its biodegradation pathways and the persistence of its transformation products.
Comprehensive analysis of its toxicity to a wider range of organisms, including aquatic and terrestrial species.
Development of sensitive and specific analytical methods for its detection and quantification in complex environmental matrices.
Such studies are crucial for understanding the potential risks associated with the release of this compound into the environment and for developing appropriate management and remediation strategies.
Data Tables
Table 1: Investigated Reactions of this compound and Areas for Further Mechanistic Elucidation
| Reaction Type | Reagents/Conditions | Products | Unresolved Mechanistic Questions |
| Ozonolysis | O₃ | Isomeric diozonides, glyoxal, methylglyoxal (B44143), dimethylglyoxal researchgate.net | Precise pathways and kinetics of diozonide formation; characterization of intermediates and transition states. researchgate.net |
| Reduction | C₈K | 2,3-Dimethyl-1,4-dihydronaphthalene, 6,7-dimethyl-1,4-dihydronaphthalene huji.ac.il | The mechanism of dimerization leading to byproducts like 1,2,3,4,1',2',3',4'-octahydro-1,5,1',5'-tetramethyl-3,3'-binaphthyl is undefined. huji.ac.il |
| Friedel-Crafts Acylation | Acetyl chloride/benzoyl chloride, AlCl₃ | 1-, 5-, and 6-monoacyl and 1,5- and 1,6-diacyl derivatives rsc.org | Further elucidation of steric and electronic effects governing product ratios, especially the anomaly in acetylation vs. benzoylation. rsc.org |
| Photocyanation | NaCN, p-dicyanobenzene, N₂ atmosphere | Hydrocyanation products and aromatic nitriles psu.edu | Detailed pathways involving cation radicals and factors controlling selectivity between hydrocyanation and aromatization. psu.edu |
Table 2: Crystallographic and Spectroscopic Challenges and Future Research Directions
| Phenomenon | System | Observed Issue | Future Research Direction |
| Statistical "Dipolar" Disorder | Pure and doped 2,3-DMN crystals | Broad distribution of site energies, complicates spectroscopic analysis. rsc.orgtandfonline.com | Develop advanced crystal growth techniques to minimize disorder and obtain higher quality single crystals. |
| Structural Determination | Potassium-doped 2,3-DMN | Difficulty in determining exact stoichiometry and crystal structure due to potential partial reactions and sample quality. hpstar.ac.cnmdpi.com | Improve crystal quality to enable more accurate XRD and other structural analyses. |
| Spectroscopic and Computational Discrepancies | 2,3-DMN | Experimental entropy values differ from statistical calculations; hindered rotational modes not fully modeled. | Apply more sophisticated computational models (e.g., DFT with dispersion corrections) and validate with precise experimental measurements. |
| Guest Molecule Perturbation | Dibenzoterrylene in 2,3-DMN | Host disorder perturbs the structure and vibronic frequencies of the guest molecule. rsc.orgrsc.org | Utilize advanced single-molecule spectroscopy combined with robust theoretical calculations to probe and understand guest-host interactions. |
Q & A
Q. What are the standard methods for synthesizing and characterizing 2,3-Dimethylnaphthalene in laboratory settings?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of naphthalene derivatives or catalytic dehydrogenation of alkylated tetralins. Characterization employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For thermodynamic stability, differential scanning calorimetry (DSC) and vapor pressure measurements are used. Retention indices (e.g., 243.6 on Ultra-1 columns) and UV/Visible spectra (λmax ~280 nm) aid in identification .
Q. How is the thermodynamic stability of this compound determined experimentally?
Methodological Answer: Enthalpies of formation and phase transitions are measured via combustion calorimetry and heat capacity studies. For example, discrepancies between calculated and experimental entropy values (e.g., 150 J/mol·K at 1 bar) highlight the need for empirical validation . Polymorphism studies using adiabatic calorimetry reveal structural stability under varying temperatures .
Q. What analytical techniques are used to detect this compound in environmental samples?
Methodological Answer: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for trace detection in soil and water. Retention indices (e.g., 244.5 on DB-5MS columns) and electron ionization mass spectra (base peak m/z 141) are critical for quantification . High-performance liquid chromatography (HPLC) with C18 columns (e.g., COSMOSIL 5C18-MS-II) provides separation efficiency .
Advanced Research Questions
Q. How do researchers assess the risk of bias in toxicological studies of this compound?
Methodological Answer: Controlled exposure studies use randomized dose allocation and concealed group assignments to minimize bias. Risk of bias (RoB) questionnaires evaluate outcomes like respiratory effects (Table C-6/C-7). Studies with inadequate randomization or unreported outcomes are downgraded in confidence ratings during systematic reviews .
Q. What methodological approaches resolve discrepancies between calculated and experimental thermodynamic properties?
Methodological Answer: Discrepancies in entropy values (e.g., 101.7 vs. 150 J/mol·K) are addressed by refining computational models using experimental phase-change data (melting points: 101.7°C) and heat capacities. Collaborative databases like NIST Chemistry WebBook standardize reference values for validation .
Q. How can controlled exposure studies be designed to evaluate respiratory effects while minimizing confounding factors?
Methodological Answer: Use inhalation chambers with calibrated aerosol generators to administer precise doses. Longitudinal cohort studies in animal models (e.g., rodents) monitor biomarkers like hemoglobin adducts. Confounding variables (e.g., coexposure to PAHs) are controlled via multivariate regression analysis .
Q. What advanced separation techniques improve the isolation of this compound from isomer mixtures?
Methodological Answer: Crystallization-based separation exploits differences in melting points (e.g., 2,3- vs. 2,6-dimethylnaphthalene). Simulated moving bed (SMB) chromatography with zeolitic adsorbents enhances purity. Recent advances in metal-organic frameworks (MOFs) improve selectivity for dimethylnaphthalene isomers .
Q. How is this compound used to study cosmic pressure events in astrophysics?
Methodological Answer: Meteoritic dimethylnaphthalene ratios serve as "cosmic barometers." High-pressure events alter isomer distributions, detectable via GC-MS. Imperial College’s method combines pyrolysis-GC with kinetic modeling to reconstruct pressure histories in organic-rich asteroids .
Data Contradiction and Synthesis
Q. How should conflicting data on hepatic effects of this compound be reconciled?
Methodological Answer: Meta-analyses stratify studies by RoB ratings (e.g., low vs. high bias). Conflicting outcomes (e.g., hepatotoxicity in rodents vs. null effects in primates) are analyzed via species-specific metabolic pathways. Cytochrome P450 activity assays clarify interspecies variability .
Q. What strategies validate environmental monitoring data for this compound?
Methodological Answer: Interlaboratory comparisons using certified reference materials (CRMs) ensure accuracy. For example, the NIST Standard Reference Data Program provides validated retention indices and spectra. Field blanks and matrix-spiked samples control for contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
